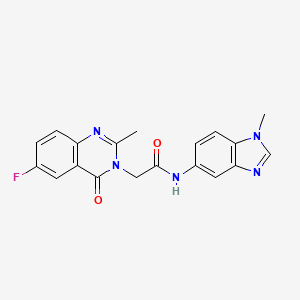

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide

Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula |

C19H16FN5O2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylbenzimidazol-5-yl)acetamide |

InChI |

InChI=1S/C19H16FN5O2/c1-11-22-15-5-3-12(20)7-14(15)19(27)25(11)9-18(26)23-13-4-6-17-16(8-13)21-10-24(17)2/h3-8,10H,9H2,1-2H3,(H,23,26) |

InChI Key |

NLWPREBOSQNBRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)N(C=N4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using suitable fluorinating and methylating agents.

Coupling with Benzimidazole Derivative: The final step involves coupling the quinazolinone intermediate with a benzimidazole derivative through an acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of quinazoline and benzimidazole compounds exhibit significant anticancer properties. The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it is believed to interact with specific molecular targets involved in signaling pathways crucial for cancer therapy .

In vitro studies have shown that similar compounds can induce cell cycle arrest at the S-phase, preventing cancer cell proliferation. The precise mechanism of action for this compound is still under investigation, but its structural similarities to known anticancer agents suggest potential efficacy against various cancer types.

Antimicrobial Properties

The synthesis of compounds related to benzimidazole has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the benzimidazole moiety in the compound suggests that it may exhibit similar antimicrobial effects .

In vitro evaluations have demonstrated that certain derivatives possess significant antimicrobial activity, making them potential candidates for further development as antimicrobial agents .

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of quinazoline derivatives. Given the increasing interest in multi-target-directed ligands for treating neurodegenerative diseases, the compound's unique structure may allow it to interact with multiple targets within the central nervous system, potentially offering therapeutic benefits against conditions such as Alzheimer's disease .

Synthesis and Evaluation

A study focused on synthesizing various quinazoline derivatives, including those similar to 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide, evaluated their biological activities through enzyme inhibition assays. Compounds displaying high inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE) were identified, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Screening

In another study, derivatives were screened against human colorectal carcinoma cell lines. Several compounds demonstrated significant cytotoxicity, indicating that modifications to the quinazoline structure could enhance anticancer activity .

Antimicrobial Activity Assessment

Research on related benzimidazole derivatives showed promising results against Mycobacterium tuberculosis and other pathogens. In vivo studies indicated that certain compounds could inhibit vital mycobacterial enzymes, suggesting a pathway for developing new antitubercular agents .

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins involved in key cellular pathways. This interaction can modulate the activity of these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-(4-oxoquinazolin-3(4H)-yl)acetamide: A simpler quinazolinone derivative with similar core structure.

N-(1H-benzimidazol-5-yl)acetamide: A benzimidazole derivative with similar functional groups.

Uniqueness

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide is unique due to the presence of both the quinazolinone and benzimidazole moieties, as well as the specific substitution pattern (fluoro and methyl groups). This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, discussing its chemical properties, mechanisms of action, and relevant case studies.

Structural Information

The molecular formula of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide is , with a molecular weight of approximately 350.35 g/mol. The compound features a fluorinated quinazoline moiety, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.35 g/mol |

| LogP | 2.8754 |

| Polar Surface Area | 57.316 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Antitumor Activity

Recent studies have indicated that derivatives of quinazoline and benzimidazole exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

- Cytotoxicity Assays : In 2D and 3D assays, the compound demonstrated varying degrees of cytotoxicity:

These findings suggest that the compound possesses potent antitumor activity, particularly in the A549 cell line.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated using standard broth microdilution methods against both Gram-positive and Gram-negative bacteria:

- Tested Strains :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The results indicated moderate to good antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from to µM against various strains .

The mechanism by which this compound exerts its biological effects appears to involve interaction with DNA, specifically binding within the minor groove of AT-DNA, which may disrupt cellular replication and transcription processes . This mode of action is characteristic of many antitumor agents that target nucleic acids.

Study on Antitumor Efficacy

In a comprehensive study examining various derivatives of quinazoline and benzimidazole, it was observed that compounds similar to the one exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts to some extent . However, concerns regarding non-selective toxicity were raised, indicating a need for further structural optimization to enhance selectivity.

Antimicrobial Evaluation

Another study focused on the antimicrobial potential of related compounds found that certain derivatives showed promising activity against resistant strains of bacteria, suggesting that modifications to the parent structure could yield effective new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.